
Hydroxy(iodo)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(iodo)oxophosphanium is a hypervalent iodine compound that has garnered interest due to its unique chemical properties and reactivity. This compound is characterized by the presence of an iodine atom bonded to a phosphorus atom, with additional hydroxy and oxo groups. The hypervalent nature of iodine in this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy(iodo)oxophosphanium typically involves the reaction of a phosphorus-containing precursor with an iodine source under controlled conditions. One common method involves the use of iodine monochloride (ICl) and a phosphorus oxychloride (POCl3) precursor. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is carefully controlled to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The key to successful industrial production is the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy(iodo)oxophosphanium undergoes a variety of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various substrates.
Reduction: Under certain conditions, this compound can be reduced to lower oxidation states.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in polar solvents such as acetonitrile or water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides can react with this compound in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoryl iodides, while substitution reactions can produce a variety of organophosphorus compounds.
Aplicaciones Científicas De Investigación
Hydroxy(iodo)oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and the oxidation of alcohols to aldehydes and ketones.
Medicine: Research is ongoing into the use of this compound in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of hydroxy(iodo)oxophosphanium involves the transfer of the iodine atom to a substrate, resulting in the formation of a new bond. This process is facilitated by the hypervalent nature of the iodine atom, which allows it to form multiple bonds with other atoms. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions.
Comparación Con Compuestos Similares
Hydroxy(iodo)oxophosphanium is unique among hypervalent iodine compounds due to the presence of both hydroxy and oxo groups. Similar compounds include:
Hydroxy(tosyloxy)iodobenzene: Used as an oxidizing agent in organic synthesis.
Iodoxybenzoic acid (IBX): A versatile oxidizing agent used in the oxidation of alcohols to aldehydes and ketones.
Diacetoxyiodobenzene (DIB): Another hypervalent iodine compound used in various oxidation reactions.
The uniqueness of this compound lies in its ability to participate in a wider range of reactions due to the presence of both hydroxy and oxo groups, making it a valuable reagent in both academic and industrial research.
Propiedades
Número CAS |
90755-79-6 |
|---|---|
Fórmula molecular |
HIO2P+ |
Peso molecular |
190.885 g/mol |
Nombre IUPAC |
hydroxy-iodo-oxophosphanium |
InChI |
InChI=1S/IO2P/c1-4(2)3/p+1 |
Clave InChI |
LVYXJGWKUUHVDL-UHFFFAOYSA-O |
SMILES canónico |
O[P+](=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



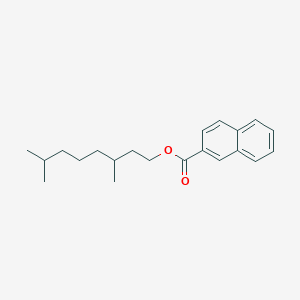
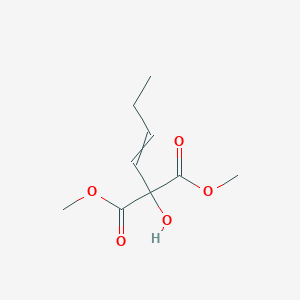
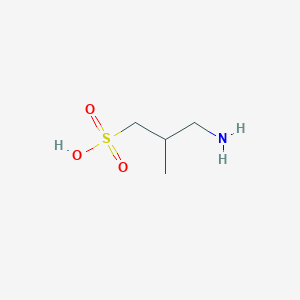
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

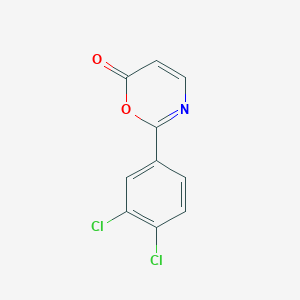
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
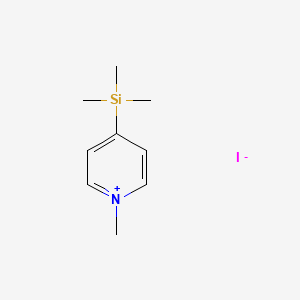
![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
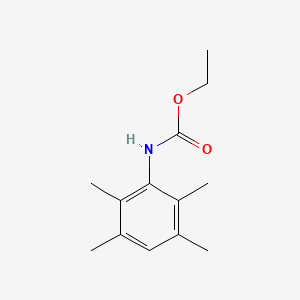
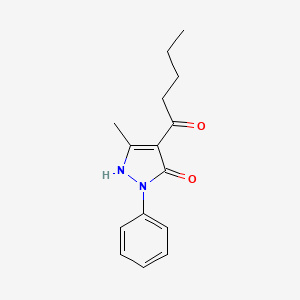
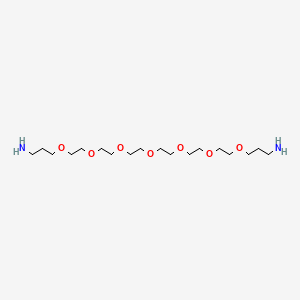
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
